molecular formula C19H20O4 B1633751 Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- CAS No. 39817-09-9

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-

Cat. No.: B1633751
CAS No.: 39817-09-9
M. Wt: 312.4 g/mol
InChI Key: FIJSKXFJFGTBRV-UHFFFAOYSA-N
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Scientific Research Applications

Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a high yield and purity of the final product. The process involves strict control of reaction parameters such as temperature, pressure, and pH to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- primarily involves the reactivity of its epoxy groups. These groups can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. This property is exploited in the production of polymers and resins, where the compound acts as a cross-linking agent to enhance the mechanical strength and chemical resistance of the final product .

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A diglycidyl ether (BADGE)
  • Bisphenol S diglycidyl ether (BFDGE)
  • Epichlorohydrin-bisphenol A resin

Uniqueness

Compared to similar compounds, Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- offers unique advantages such as:

Properties

IUPAC Name

2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h1-8,16-17H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSKXFJFGTBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Related CAS

58145-38-3
Record name Oxirane, 2,2′-[methylenebis(2,1-phenyleneoxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID00866406
Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methylene bis(phenyleneoxymethylene)bisoxirane is a colorless liquid resin., Liquid
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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CAS No.

39817-09-9, 54208-63-8
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Record name 2,2′-[Methylenebis(2,1-phenyleneoxymethylene)]bis[oxirane]
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Record name Bisphenol F diglycidyl ether
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Record name Methylenebis(2-gylcidyloxyphenyl)
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Record name 2,2'-[methylenebis(phenyleneoxymethylene)]bisoxirane
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Record name 2,2'-[methylenebis(o-phenyleneoxymethylene)]bisoxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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